2-(4-chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide

p38α MAPK Isoform selectivity Inflammation

2-(4-Chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide (CAS 946261-18-3), also designated UM101, is a small-molecule p38α mitogen‑activated protein kinase (MAPK) inhibitor with a molecular weight of 378.87 g/mol and the formula C₁₈H₁₉ClN₂O₃S. Unlike conventional ATP‑competitive catalytic‑site p38 inhibitors such as SB203580, UM101 binds to a pocket adjacent to the glutamate–aspartate (ED) substrate‑docking site of p38α, acting through a noncatalytic, substrate‑selective mechanism.

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.87
CAS No. 946261-18-3
Cat. No. B2737312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide
CAS946261-18-3
Molecular FormulaC18H19ClN2O3S
Molecular Weight378.87
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H19ClN2O3S/c1-13-3-8-16(21-9-2-10-25(21,23)24)12-17(13)20-18(22)11-14-4-6-15(19)7-5-14/h3-8,12H,2,9-11H2,1H3,(H,20,22)
InChIKeyHTVXSYSDKJYTMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide (UM101): A First-in-Class Noncatalytic p38α MAPK Inhibitor for Inflammatory Disease Research


2-(4-Chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide (CAS 946261-18-3), also designated UM101, is a small-molecule p38α mitogen‑activated protein kinase (MAPK) inhibitor with a molecular weight of 378.87 g/mol and the formula C₁₈H₁₉ClN₂O₃S [1]. Unlike conventional ATP‑competitive catalytic‑site p38 inhibitors such as SB203580, UM101 binds to a pocket adjacent to the glutamate–aspartate (ED) substrate‑docking site of p38α, acting through a noncatalytic, substrate‑selective mechanism [2]. This unique binding mode confers p38α isoform selectivity (no binding to p38β) and preserves anti‑inflammatory counter‑regulatory signaling via the MSK1/2 pathway, a key differentiator from pan‑p38 catalytic inhibitors [3].

Why Generic p38 MAPK Inhibitors Cannot Substitute for 2-(4-Chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide (UM101)


Conventional p38 catalytic inhibitors (e.g., SB203580, BIRB 796, losmapimod) block ATP binding and thereby abolish all p38α‑dependent signaling, including homeostatic anti‑inflammatory responses mediated by MSK1/2. This wholesale pathway shutdown is implicated in the dose‑limiting toxicity and rebound inflammation observed in clinical trials [1]. Furthermore, most catalytic inhibitors are equipotent against the cytoprotective p38β isoform, compounding toxicity risk [2]. UM101 circumvents both liabilities: it exhibits isoform selectivity for p38α over p38β and inhibits only a subset of p38α‑driven pro‑inflammatory genes while sparing the MSK1/2 counter‑regulatory arm [3]. Consequently, replacing UM101 with a generic p38 catalytic inhibitor in mechanistic or translational studies would introduce confounding variables—loss of p38β‑mediated cytoprotection and ablation of anti‑inflammatory feedback—that undermine experimental reproducibility and therapeutic relevance.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide (UM101) vs. p38 Inhibitor Comparators


Isoform-Selective Binding: UM101 Engages p38α but Not p38β, in Contrast to SB203580

UM101 demonstrates strict isoform selectivity for p38α over p38β. Differential scanning fluorimetry (DSF) showed that UM101 at 100 µM increased the melting temperature (ΔTₘ) of recombinant p38α by approximately 0.7 °C, whereas no stabilization of p38β was observed [1]. In contrast, SB203580 stabilized both p38α and p38β [2]. Saturation transfer difference NMR (STD‑NMR) confirmed direct binding of UM101 to the targeted ED‑site pocket of p38α, with no detectable binding to p38β [3]. This isoform selectivity is critical because p38β mediates cytoprotective signaling; its inhibition by non‑selective compounds may contribute to clinical toxicity [4].

p38α MAPK Isoform selectivity Inflammation

Substrate-Selective Gene Regulation: UM101 Spares Anti-Inflammatory MSK1/2 Signaling Unlike SB203580

RNA sequencing of TNF‑α‑stimulated gene expression revealed that UM101 inhibited only 28 of the 61 genes suppressed by SB203580 (46%), and only 7 of 15 SB203580‑inhibited transcription factors [1]. Critically, UM101 spared the MSK1/2‑dependent anti‑inflammatory pathway, which is suppressed by SB203580 [2]. In a targeted PCR cytokine array using LPS‑stimulated THP1 promonocytes, UM101 inhibited all SB203580‑suppressed genes except TNFSF9, and additionally inhibited four SB203580‑insensitive pro‑inflammatory genes (IL‑1β, CXCL1, TNFSF15, CCL5) [3]. This profile demonstrates that UM101 achieves anti‑inflammatory efficacy comparable to SB203580 while preserving counter‑regulatory signaling that catalytic inhibitors ablate.

Substrate-selective inhibitor MSK1/2 pathway Transcriptional profiling

Superior Endothelial Barrier Protection: UM101 Outperforms SB203580 in HMVECL Permeability and Neutrophil Transmigration Assays

In human lung microvascular endothelial cell (HMVECL) monolayers stressed with TNF‑α and hyperthermia (39.5 °C), UM101 demonstrated concentration‑dependent barrier protection superior to SB203580. At 10 µM, UM101 reduced the permeability increase by 74%, compared with 50% reduction by 10 µM SB203580 [1]. At 25 µM and 100 µM, UM101 reduced permeability by 89% and >100%, respectively [2]. For IL‑8‑directed neutrophil transendothelial migration (TEM), 10 µM UM101 reduced the hyperthermia‑augmented TEM increase by 95%, versus 84% for 10 µM SB203580 [3]. Neither compound exhibited cytotoxicity at 100 µM over 48 h [4].

Endothelial barrier function Acute lung injury Neutrophil transmigration

In Vivo Efficacy and Survival Advantage: UM101 vs. SB203580 in a Mouse Acute Lung Injury Model

In a mouse model of LPS‑ and hyperthermia‑induced acute lung injury (ALI), UM101 demonstrated dose‑dependent efficacy and a striking survival advantage over SB203580. A single intraperitoneal injection of 1000 µg UM101 reduced bronchoalveolar lavage (BAL) protein concentration by 92.9% and neutrophil content by 54%, compared with reductions of only 42% (protein) and 46.8% (neutrophils) for an equivalent 1000 µg dose of SB203580 [1]. Critically, all 16 UM101‑treated mice (across all dose groups) survived the 24‑h protocol, whereas 1 of 6 SB203580‑treated mice and 1 of 11 vehicle controls died, and 4 of 6 UM60‑treated mice died [2]. At lower doses (300–500 µg), UM101 achieved comparable lavage protein reductions (44.1% and 43.9%) and neutrophil reductions (49.5% and 55.3%) to the maximum SB203580 dose [3].

Acute lung injury (ALI) In vivo efficacy Survival

Physicochemical Limitations and Next-Generation Benchmark: UM101 vs. GEn-1124 on Binding Affinity and Aqueous Solubility

UM101 exhibits limited aqueous solubility and modest p38α binding affinity, motivating the development of its optimized analog GEn‑1124. Compared with UM101, GEn‑1124 demonstrated 18‑fold greater p38α‑binding affinity measured by surface plasmon resonance (SPR) and 11‑fold greater aqueous solubility at pH 7 [1][2]. At pH 4, the solubility differential widened to 31‑fold in favor of GEn‑1124 [3]. GEn‑1124 also exhibited enhanced barrier‑stabilizing activity in thrombin‑stimulated human pulmonary artery endothelial cells and improved survival from 10–40% to 50% in murine ALI and influenza pneumonia models [2]. These data contextualize UM101 as the foundational first‑generation probe—essential for mechanistic studies—while identifying GEn‑1124 as the benchmark for programs requiring improved drug‑like properties [4].

Surface plasmon resonance (SPR) Aqueous solubility Lead optimization

Optimal Research and Procurement Scenarios for 2-(4-Chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide (UM101)


Mechanistic Dissection of p38α Isoform-Specific Inflammatory Signaling

UM101 is the tool compound of choice for studies requiring unambiguous attribution of inflammatory phenotypes to p38α rather than p38β. Its exclusive binding to p38α (ΔTₘ ≈ +0.7 °C for p38α; no p38β stabilization) enables researchers to avoid the confounding cytoprotective effects of p38β inhibition observed with SB203580 and other pan‑p38 catalytic inhibitors [1]. This is particularly valuable in endothelial biology and immunology where p38β signaling contributes to barrier integrity and cell survival [2].

In Vitro and In Vivo Models of Acute Lung Injury (ALI) and Vascular Leak

UM101's superior endothelial barrier protection—74% permeability reduction at 10 µM vs. 50% for SB203580—and its 100% survival rate in the mouse LPS/hyperthermia ALI model make it the preferred compound for ALI/ARDS research [1]. At 1000 µg i.p., UM101 achieved 92.9% reduction in BAL protein, more than double the 42% reduction achieved by an equivalent SB203580 dose [2]. Researchers studying pulmonary vascular permeability, neutrophil transendothelial migration, or ALI therapeutic interventions should procure UM101 for its validated in vivo efficacy and safety profile [3].

Transcriptional Profiling of Substrate-Selective vs. Catalytic p38 Inhibition

For gene expression studies aiming to disentangle pro‑inflammatory from anti‑inflammatory p38α signaling outputs, UM101 is uniquely suited. Its RNASeq‑documented profile—inhibiting only 28 of 61 SB203580‑suppressed genes while sparing the MSK1/2 pathway—provides a defined transcriptional fingerprint for substrate‑selective pharmacology [1]. This enables researchers to identify gene sets specifically regulated through the ED substrate‑docking site versus those requiring catalytic activity, a distinction impossible with ATP‑competitive inhibitors [2].

Benchmarking Next-Generation Substrate-Selective p38α Modulators

UM101 serves as the essential first‑generation reference standard for medicinal chemistry programs developing improved substrate‑selective p38α inhibitors. Its well‑characterized limitations—modest p38α binding affinity and limited aqueous solubility (11‑fold lower than GEn‑1124 at pH 7)—provide a quantitative baseline against which new analogs can be benchmarked [1]. Procurement of UM101 alongside GEn‑1124 enables head‑to‑head SPR, solubility, and cellular efficacy comparisons that are critical for structure‑activity relationship (SAR) campaigns [2].

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.